Product packaging for 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline(Cat. No.:CAS No. 712297-76-2)

4-[(2,4-Dichlorobenzyl)sulfanyl]aniline

Cat. No.: B3038049
CAS No.: 712297-76-2
M. Wt: 284.2 g/mol
InChI Key: IJVKDFLSUZEFEU-UHFFFAOYSA-N
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Description

Significance in Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing carbon-sulfur bonds, are of paramount importance in various fields of chemistry, particularly in medicinal and materials science. mdpi.comnih.gov The sulfur atom in 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline exists as a thioether (sulfide), a common functional group in many biologically active molecules. nih.gov Thioethers are known for their roles in a variety of biological processes and are integral components of several pharmaceutical agents. mdpi.comnih.gov The carbon-sulfur bond is a key feature in the structures of essential amino acids like methionine and cysteine, as well as in life-saving antibiotics such as penicillin. mdpi.com

Role within Anilino-Substituted Compounds

Aniline (B41778) and its derivatives are fundamental building blocks in synthetic organic chemistry and are prevalent in a vast number of pharmaceuticals and industrial chemicals. nih.gov The amino group on the aniline ring is a versatile functional handle that can be readily modified, and it also strongly influences the electronic properties of the aromatic ring, making it highly susceptible to electrophilic substitution. nih.gov

However, the inclusion of an aniline moiety in drug candidates can sometimes lead to metabolic instability or toxicity issues. google.com The metabolic oxidation of the aniline ring can produce reactive intermediates that may have adverse effects. Consequently, medicinal chemists often explore modifications of the aniline structure to mitigate these potential liabilities while retaining the desired pharmacological activity. google.com The specific substitution pattern on the aniline ring, as seen in this compound, can significantly impact its pharmacokinetic and pharmacodynamic profiles.

Historical Context of Related Chemical Scaffolds in Research

The history of aniline and its derivatives is rich, dating back to the 19th century with the development of synthetic dyes. This early research laid the foundation for the modern pharmaceutical industry. A pivotal moment in the history of sulfur-containing aniline derivatives was the discovery of sulfonamide antibacterial agents, commonly known as sulfa drugs, in the 1930s. This discovery revolutionized medicine and highlighted the therapeutic potential of compounds combining these two chemical scaffolds.

The development of various synthetic methodologies to create C-S bonds has been a continuous area of research, enabling the synthesis of a wide array of complex organosulfur compounds. Similarly, the exploration of aniline derivatives has led to numerous classes of drugs with diverse therapeutic applications, from anticancer agents to cardiovascular medicines. The combination of these two historically significant chemical motifs in a single molecule like this compound represents a continuation of the long-standing effort to explore novel chemical space for potential applications in various fields of advanced research.

Despite the rich history and significance of its constituent chemical classes, detailed research findings, specific synthesis protocols, and biological activity data for this compound itself are not extensively documented in publicly available scientific literature. It is primarily available from chemical suppliers for research purposes, indicating its potential use as a building block or screening compound in the discovery of new chemical entities. Further investigation would be required to fully elucidate its specific properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2NS B3038049 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline CAS No. 712297-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS/c14-10-2-1-9(13(15)7-10)8-17-12-5-3-11(16)4-6-12/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVKDFLSUZEFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways of 4 2,4 Dichlorobenzyl Sulfanyl Aniline

Electrophilic and Nucleophilic Reactions at the Sulfanyl (B85325) Moiety

The sulfur atom in the sulfanyl bridge is a key center for chemical reactivity. Due to its lone pairs of electrons and its position in the third period, sulfur is significantly more nucleophilic than oxygen. msu.edu This enhanced nucleophilicity allows the sulfanyl moiety to readily participate in reactions with electrophiles.

One of the characteristic reactions of thioethers is S-alkylation. The sulfur atom can act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a ternary sulfonium (B1226848) salt. msu.edu This reaction transforms the neutral thioether into a positively charged sulfonium ion, which can then serve as a good leaving group in subsequent reactions.

Conversely, while less common, the sulfur atom can act as an electrophilic center if bonded to a good leaving group. acsgcipr.org This "umpolung" or reversal of polarity is typically achieved by converting a thiol into a species like a sulfenyl chloride, which is highly reactive toward nucleophiles. acsgcipr.orgacs.org For 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, such a transformation would require prior cleavage of a C-S bond to generate a thiol, which is not a typical pathway for thioethers.

Reactivity of the Aniline (B41778) Nitrogen and Aromatic Rings

The presence of the aniline system and the dichlorinated aromatic ring introduces a rich and complex reactivity profile, particularly concerning electrophilic aromatic substitution and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgbyjus.com The sulfanyl group (-S-R) is also an ortho, para-director, albeit a weaker activator than the amino group. Since the sulfanyl group is para to the amine, the two groups work in concert to strongly activate the positions ortho to the amine (positions 3 and 5).

However, the high reactivity of the aniline ring can be problematic, often leading to polysubstitution. libretexts.orgbyjus.com For example, bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) product instantaneously. byjus.com A similar high reactivity would be expected for this compound, leading to disubstitution at the 3 and 5 positions.

Furthermore, reactions carried out in strong acid, such as nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄), present a complication. The basic aniline nitrogen is protonated to form the anilinium ion (-NH₃⁺). byjus.com This anilinium group is strongly deactivating and a meta-director. Consequently, nitration of anilines often yields a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.com

In contrast, the 2,4-dichlorobenzyl ring is strongly deactivated towards electrophilic aromatic substitution. The two chlorine atoms are electron-withdrawing and act as deactivating groups, making this ring significantly less reactive than the aniline ring.

ReactionReagentExpected Major Product(s) on Aniline RingNotes
BrominationBr₂/H₂O3,5-Dibromo-4-[(2,4-dichlorobenzyl)sulfanyl]anilineHigh reactivity leads to polysubstitution.
NitrationHNO₃/H₂SO₄Mixture of 2-nitro and 3-nitro isomersFormation of anilinium ion leads to meta-directing effects.
SulfonationConc. H₂SO₄3-Amino-4-[(2,4-dichlorobenzyl)sulfanyl]benzenesulfonic acidAnilinium salt formation influences regioselectivity.

N-Functionalization and Protecting Group Strategies

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and basic. It can undergo a variety of functionalization reactions, including alkylation, acylation, and diazotization after conversion to a primary aromatic amine.

Given the high reactivity of the aniline ring in electrophilic substitution, a common and crucial strategy is the protection of the amino group. doubtnut.comucalgary.ca This is typically achieved by acylation, for instance, by reacting the aniline with acetic anhydride (B1165640) to form the corresponding acetanilide. ucalgary.ca

The resulting amide group (-NHCOCH₃) is still an ortho, para-director but is a much weaker activating group than the free amine. This attenuation of reactivity is due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group, which competes with delocalization into the aromatic ring. byjus.comucalgary.ca This moderation prevents polysubstitution and side reactions, allowing for more controlled monosubstitution on the aniline ring. After the desired substitution reaction is performed, the acetyl protecting group can be easily removed by acid or base hydrolysis to regenerate the amine. ucalgary.ca

Oxidative and Reductive Transformations of the Sulfanyl Bridge

The sulfur atom of the sulfanyl bridge is susceptible to both oxidation and reduction, allowing for the modulation of its oxidation state.

Oxidative Transformations: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones. This stepwise oxidation can often be controlled by the choice of oxidant and reaction conditions.

Sulfide (B99878) to Sulfoxide (B87167): Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to the corresponding sulfoxide.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the oxidant yields the sulfone. msu.edu

The benzyl (B1604629) group in aryl benzyl sulfides makes them ideal substrates for these transformations. For instance, the oxidation of benzyl aryl sulfides can even be performed enantioselectively to produce chiral sulfoxides.

Reductive Transformations: Conversely, the sulfonyl group in a sulfone can be reduced back to a sulfide. This transformation is generally more difficult than the oxidation. wikipedia.org Potent reducing agents are required, such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (Dibal-H). wikipedia.org The reduction of aryl sulfones can also be achieved using reagents like sodium amalgam or through transition-metal-catalyzed processes. wikipedia.orgchemrxiv.org Reductive desulfonylation, which cleaves the C-S bond entirely, is also a known reaction pathway for sulfones under specific conditions. wikipedia.orgresearchgate.net

TransformationTypical Reagent(s)Product Functional Group
Sulfide → Sulfoxide1 eq. H₂O₂ or m-CPBA-S(O)-
Sulfide → SulfoneExcess H₂O₂ or m-CPBA-S(O)₂-
Sulfone → SulfideLiAlH₄, Dibal-H-S-

Hydrolysis and Other Solvolytic Degradation Pathways

Thioether linkages are generally robust and stable to hydrolysis under neutral, and most acidic or basic conditions, in contrast to their oxygen analogs, ethers, which can be cleaved by strong acids. nih.gov Therefore, the sulfanyl bridge in this compound is expected to be relatively inert to simple solvolysis.

However, degradation can occur under harsh conditions. For example, acid-catalyzed hydrolysis of related benzyl phenyl ether systems proceeds via an SN1 mechanism involving the formation of a stable benzyl carbocation. nih.gov A similar mechanism could be envisioned for the thioether under forcing acidic conditions, which would lead to cleavage of the benzyl C-S bond to produce 4-aminothiophenol (B129426) and 2,4-dichlorobenzyl alcohol.

Alkaline hydrolysis of disulfides is a known process, but thioethers are significantly more stable. nih.gov Significant degradation via hydrolysis is therefore unlikely under typical environmental or physiological pH ranges.

Biotransformation and Environmental Degradation Mechanisms

The fate of this compound in biological systems and the environment is governed by metabolic and degradation processes that target its various functional groups.

Biotransformation: In biological systems, the molecule is likely to undergo Phase I and Phase II metabolic reactions.

Oxidation: The sulfur atom is a likely site for oxidative metabolism, catalyzed by cytochrome P450 enzymes, leading to the formation of the corresponding sulfoxide and sulfone. researchgate.net

Aromatic Hydroxylation: The activated aniline ring could undergo hydroxylation.

N-Functionalization: The aniline nitrogen can be a target for enzymatic reactions. Aromatic amines can be oxidatively activated, which can sometimes lead to toxic intermediates. nih.gov

Conjugation: In Phase II metabolism, the aniline moiety can be acetylated or undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.

Radical S-adenosylmethionine (SAM) enzymes are known to catalyze the biosynthesis of thioether-containing metabolites, highlighting the role of specific enzymatic pathways in the formation and potentially the degradation of such bonds. nih.gov

Environmental Degradation: The environmental persistence and degradation of this compound will be influenced by its chlorinated aromatic moieties.

Microbial Degradation: Chlorinated aromatic compounds are known environmental pollutants, and their biodegradation has been studied extensively. researchgate.netslideshare.netnih.gov While chlorination generally increases persistence, various microbial strains are capable of degrading such compounds, often via pathways involving hydroxylation and ring cleavage. epa.govoup.com Sulfate-reducing bacteria, in particular, play a role in the bioremediation of organic pollutants. nih.gov

Photodegradation: Aromatic compounds can be susceptible to photodegradation by sunlight. nih.gov The presence of chromophores (the aromatic rings) suggests that photolysis could be a relevant environmental degradation pathway, breaking down the molecule into simpler, potentially less harmful substances. mdpi.com Photocatalytic degradation, for instance using titanium dioxide (TiO₂), is a technology used to break down sulfur-containing pollutants like sulfur dioxide, and similar principles could apply to organic sulfur compounds. mdpi.comresearchgate.net

Reductive Dehalogenation Processes

The presence of two chlorine atoms on the benzyl ring of this compound makes it a candidate for reductive dehalogenation. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. In environmental settings, particularly under anaerobic conditions, this reaction is often mediated by microorganisms.

Studies on analogous chlorinated aromatic compounds provide insights into the potential for reductive dehalogenation of the 2,4-dichlorobenzyl group. For instance, anaerobic microorganisms have been shown to reductively dehalogenate dichlorobenzenes and other chlorinated hydrocarbons. The position of the chlorine atoms on the aromatic ring can influence the rate and regioselectivity of dehalogenation.

Hypothetical Reductive Dehalogenation Pathway:

The reductive dehalogenation of this compound would likely proceed in a stepwise manner, with the removal of one chlorine atom at a time. The potential products of this pathway are outlined in the table below.

Step Reactant Potential Product(s) Description
1This compound4-[(2-Chlorobenzyl)sulfanyl]aniline or 4-[(4-Chlorobenzyl)sulfanyl]anilineMonodechlorination at either the ortho or para position of the benzyl ring.
24-[(2-Chlorobenzyl)sulfanyl]aniline or 4-[(4-Chlorobenzyl)sulfanyl]aniline4-(Benzylsulfanyl)anilineComplete dechlorination of the benzyl ring.

The feasibility and rate of these reactions would depend on various factors, including the specific microbial consortia present, redox potential, and availability of electron donors. Research on other chlorinated compounds, such as 2,4-dichlorobenzoate, has demonstrated that microbial systems can catalyze such reductive dechlorination steps. nih.gov

Oxidative Deamination and Ring Cleavage Pathways

The aniline moiety of this compound is susceptible to oxidative transformations, including deamination and subsequent aromatic ring cleavage. These processes are common in the metabolism of aromatic amines in various organisms and can also be initiated by abiotic oxidative processes in the environment.

Oxidative Deamination:

Oxidative deamination is the removal of an amine group from a molecule. In the context of aniline and its derivatives, this process is often initiated by enzymatic hydroxylation of the aromatic ring, followed by further oxidation. For primary aromatic amines, the initial step can involve the formation of a hydroxylamine, which can then be further oxidized.

The enzymatic deamination of anilines can lead to the formation of reactive intermediates. While the direct deamination of the primary amine on this compound to a phenol (B47542) derivative is a plausible pathway, the specific enzymatic systems involved would determine the precise mechanism and resulting products.

Ring Cleavage:

Following initial oxidative modifications, the aromatic ring of the aniline moiety can be cleaved. This process typically involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catecholic intermediates. These catechols are then substrates for further enzymatic cleavage, which can occur via ortho or meta pathways.

Studies on the microbial degradation of substituted anilines have shown that the degradation pathway often proceeds through the formation of a catechol, which is then subject to ring cleavage. researchgate.netepa.gov The substitution pattern on the aniline ring can influence the preferred cleavage pathway.

Hypothetical Oxidative Pathway:

A plausible oxidative degradation pathway for this compound would likely involve the following steps, as detailed in the table below.

Step Process Description Potential Intermediate/Product
1HydroxylationEnzymatic addition of a hydroxyl group to the aniline ring, likely at the ortho position to the amine group.2-Amino-5-[(2,4-dichlorobenzyl)sulfanyl]phenol
2Deamination/OxidationFurther oxidation of the hydroxylated intermediate, potentially leading to the formation of a catechol derivative.4-[(2,4-Dichlorobenzyl)sulfanyl]benzene-1,2-diol
3Ring CleavageEnzymatic cleavage of the catechol ring by a dioxygenase, leading to the formation of aliphatic acids.Muconic acid derivatives

The subsequent degradation of the aliphatic acid intermediates would lead to compounds that can enter central metabolic pathways. The sulfur-containing side chain would also be subject to further degradation, potentially leading to the release of the 2,4-dichlorobenzyl moiety, which would then undergo its own degradation pathway.

It is important to note that these proposed pathways are based on the known reactivity of similar chemical structures. Detailed experimental studies on this compound are necessary to confirm these transformation pathways and to identify the specific intermediates and final products.

Rational Design and Synthesis of 4 2,4 Dichlorobenzyl Sulfanyl Aniline Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of a lead compound, such as 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, influence its biological activity. These studies typically involve the synthesis of a series of analogs with systematic variations in different parts of the molecule and evaluating their effects on a specific biological target.

For the this compound scaffold, SAR exploration can be conceptually divided into modifications of three key regions: the 2,4-dichlorobenzyl ring, the aniline (B41778) ring, and the central sulfanyl (B85325) (thioether) linker.

Modifications on the Dichlorobenzyl Ring: The electronic and steric properties of the substituents on this ring are critical. The presence and position of the chlorine atoms significantly influence the lipophilicity and the electronic nature of the ring.

Position of Halogens: Shifting the chlorine atoms to other positions (e.g., 3,4-dichloro or 3,5-dichloro) can alter the molecule's conformation and its interaction with target proteins.

Nature of Halogens: Replacing chlorine with other halogens like fluorine or bromine allows for fine-tuning of electronic effects and lipophilicity. Fluorine, being highly electronegative, can form strong hydrogen bonds and may enhance metabolic stability.

Non-Halogen Substituents: Introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or other electron-withdrawing groups (e.g., trifluoromethyl) can probe the electronic requirements for activity.

Modifications on the Aniline Ring: The aniline moiety is a common pharmacophore and its amino group can be a key interaction point or a site for further derivatization.

Substitution on the Ring: Introducing substituents on the aniline ring can modulate the pKa of the amino group and introduce new interaction points. For instance, small alkyl or alkoxy groups could enhance binding through hydrophobic interactions.

Modification of the Amino Group: Acylation, alkylation, or sulfonylation of the primary amine can significantly alter the compound's properties. N-acylation, for example, can introduce hydrogen bond acceptors and donors, potentially leading to new interactions with a biological target.

The following interactive table illustrates hypothetical SAR data for modifications on both aromatic rings, based on common trends observed in medicinal chemistry.

Compound IDR1 (Benzyl Ring)R2 (Aniline Ring)Relative Activity
Parent 2,4-di-ClH1.0
A1 3,4-di-ClH0.8
A2 4-ClH0.5
A3 2,4-di-FH1.2
B1 2,4-di-Cl2-CH31.5
B2 2,4-di-Cl3-OCH31.3
B3 2,4-di-Cl4-F0.9

Impact of Substituent Effects on Molecular Properties and Reactivity

On the aniline ring of the this compound scaffold, the amino group is an activating, electron-donating group. The introduction of EWGs, such as nitro or cyano groups, would decrease the electron density on the ring and lower the basicity of the amino group. Conversely, EDGs like methoxy or methyl groups would increase the electron density and basicity. These modifications can be critical for optimizing interactions with biological targets where the protonation state of the aniline nitrogen is important.

The following table summarizes the expected impact of different substituents on the molecular properties of the aniline ring.

Substituent (R2 on Aniline Ring)Electronic EffectPredicted pKa of Aniline NitrogenPredicted Reactivity towards Electrophiles
HNeutralBaselineBaseline
CH3Electron-Donating (Inductive)IncreasedIncreased
OCH3Electron-Donating (Resonance)IncreasedIncreased
FElectron-Withdrawing (Inductive)DecreasedDecreased
NO2Strong Electron-WithdrawingSignificantly DecreasedSignificantly Decreased

Design of Hybrid Compounds Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an attractive candidate for hybridization due to its distinct structural motifs.

The primary amine of the aniline moiety serves as a convenient attachment point for other bioactive molecules via an amide, sulfonamide, or urea (B33335) linkage. For example:

Hybridization with Anti-inflammatory Agents: Coupling with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or diclofenac (B195802) could lead to hybrid molecules with dual anti-inflammatory and other desired biological activities.

Hybridization with Heterocyclic Moieties: The incorporation of biologically relevant heterocycles such as triazoles, oxadiazoles, or benzimidazoles can introduce new hydrogen bonding capabilities and improve pharmacokinetic properties. mdpi.com For instance, a 1,2,4-triazole (B32235) ring could be introduced, which is a known pharmacophore in many antifungal and anticancer agents.

Hybridization with Natural Products: Linking the scaffold to a natural product fragment known for a specific biological activity could generate novel compounds with enhanced potency or a new mechanism of action.

The design of such hybrids requires careful consideration of the linker used to connect the two pharmacophores, as its length and flexibility can be critical for allowing each moiety to bind to its respective target.

Isosteric Replacements and Bioisosterism in Derivative Design

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize lead compounds. ufrj.br Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties. u-tokyo.ac.jp This strategy can be applied to the this compound scaffold to improve its drug-like properties.

Thioether Linker Modification: The central sulfanyl (-S-) linker is a key feature. A classical bioisosteric replacement would be to substitute it with an ether (-O-), a methylene (B1212753) (-CH2-), or a secondary amine (-NH-) group. Each of these changes would significantly alter the geometry, flexibility, and electronic properties of the molecule. For example, replacing the thioether with an ether would change the bond angle and polarity, which could impact target binding.

Aniline Ring Bioisosteres: The aniline ring itself can be replaced with other aromatic or heteroaromatic systems. For instance, a pyridine (B92270) ring could be used as a bioisostere for the phenyl ring, introducing a basic nitrogen atom that could form new interactions. Other heterocycles like thiophene (B33073) or pyrazole (B372694) could also be explored to modulate the electronic and steric properties.

Carboxylic Acid Mimics for the Amine: While the primary amine is a key feature, in some contexts, it might be desirable to replace it with a bioisostere. For example, if the amine is found to be metabolically labile, it could be replaced with a more stable group that maintains its hydrogen bonding capabilities.

The following table presents some potential bioisosteric replacements for different parts of the this compound scaffold.

Original GroupBioisosteric ReplacementRationale for Replacement
Sulfanyl (-S-)Ether (-O-), Methylene (-CH2-), Amine (-NH-)Modify bond angle, flexibility, and polarity
Phenyl (in Aniline)Pyridine, Thiophene, PyrazoleModulate electronics, introduce H-bond acceptors/donors
Amine (-NH2)Hydroxyl (-OH), Small amides (-NHCOR)Alter metabolic stability, modify H-bonding pattern

Through the systematic application of these rational design principles, novel derivatives and analogs of this compound can be developed with potentially superior therapeutic profiles.

Computational Chemistry and Theoretical Investigations of 4 2,4 Dichlorobenzyl Sulfanyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netmdpi.com This process involves finding the lowest energy conformation on the potential energy surface. For 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would compute the bond lengths, bond angles, and dihedral angles corresponding to this minimum energy state. researchgate.net

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the aniline (B41778) group, the C-S-C bending of the thioether linkage, or the C-Cl stretching on the dichlorobenzyl ring.

Table 1: Illustrative Data from a DFT Geometry Optimization (Hypothetical) This table is a hypothetical representation of results for a related molecule, as specific data for this compound is not available.

Parameter Bond/Angle Calculated Value
Bond Length C-S (Sulfanyl) 1.80 Å
Bond Length S-C (Benzyl) 1.82 Å
Bond Length C-N (Aniline) 1.40 Å
Bond Angle C-S-C 103.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the analysis would likely show the HOMO localized on the electron-rich aniline and sulfur portions of the molecule, while the LUMO might be distributed over the dichlorobenzyl ring.

Table 2: Illustrative FMO Properties (Hypothetical) This table is a hypothetical representation of results, as specific data for this compound is not available.

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.20

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I-A)/2. A larger value indicates greater stability.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

These parameters would collectively characterize the reactivity profile of this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is essential in drug discovery for predicting binding affinity and understanding the molecular basis of interaction.

Theoretical Binding Modes with Macromolecular Targets

To investigate the potential biological activity of this compound, it would be docked into the active site of a relevant protein target. For instance, given its structure, it might be evaluated as an inhibitor of enzymes like kinases or other targets implicated in disease.

The docking process generates a "docking score," which estimates the binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger binding. The analysis also reveals the specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Between the aniline N-H group and polar residues in the protein.

Hydrophobic Interactions: Involving the dichlorobenzyl and aniline rings with nonpolar residues.

Pi-Pi Stacking: Potential interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the active site.

These theoretical binding modes provide valuable hypotheses about the molecule's mechanism of action that can guide further experimental studies. mdpi.comresearchgate.net

Table 3: Illustrative Molecular Docking Results (Hypothetical) This table is a hypothetical representation of results, as specific data for this compound is not available.

Protein Target (PDB ID) Binding Energy (kcal/mol) Interacting Residues Interaction Type
Example Kinase (e.g., 1AJ0) -8.1 Arg63, Ser219 Hydrogen Bond, Hydrophobic

Prediction of Binding Affinities and Interaction Energies

Computational methods are pivotal in modern drug discovery and materials science for predicting how a molecule, such as this compound, will interact with a biological target or another molecule. These predictions are centered on calculating the binding affinity, which quantifies the strength of the interaction, and the interaction energies, which detail the contributions of various forces.

Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation is a binding energy score (often in kcal/mol), which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. For a molecule like this compound, docking studies could elucidate its potential interactions with a specific protein's active site, identifying key hydrogen bonds or hydrophobic interactions.

Following docking, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to refine the binding free energy calculations. These methods analyze snapshots from molecular dynamics simulations to provide a more accurate estimation of the binding affinity by considering solvation effects.

In silico studies on various molecular structures have demonstrated the utility of these approaches. For instance, docking studies on novel inhibitors have successfully identified compounds with high binding affinities, which were later validated experimentally. researchgate.netnih.gov The interaction energies calculated can be broken down into electrostatic, van der Waals, and solvation energy components, providing a detailed picture of the forces driving the molecular recognition process.

Table 1: Typical Output from Binding Affinity Prediction Studies

Computational Method Parameter Calculated Typical Units Significance
Molecular Docking Binding Energy/Score kcal/mol Estimates the strength of the ligand-receptor interaction.
MM/PBSA Binding Free Energy kcal/mol A more accurate prediction of binding affinity, including solvation effects.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a molecule over time in a simulated environment (e.g., in water). nih.govajchem-a.com An MD simulation for this compound would involve placing the molecule in a periodic box filled with solvent molecules and calculating the forces between all atoms to simulate their movement. nih.gov

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests the system has reached equilibrium. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. This helps identify flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interaction with the surrounding environment. ajchem-a.com

These simulations can reveal how the molecule behaves in a biological context, how its conformation changes upon binding to a target, and the stability of the resulting complex. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

Parameter Description Common Software Purpose
Force Field A set of parameters to calculate potential energy. AMBER, CHARMM, GROMOS Defines the physics of the molecular system.
RMSD Measures the average change in displacement of atoms. GROMACS, AmberTools Assesses the structural stability of the simulation.
RMSF Measures the flexibility of specific parts of the molecule. GROMACS, AmberTools Identifies mobile and rigid regions.

Prediction of Spectroscopic Properties from First Principles (e.g., IR, Raman, NMR)

First-principles quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. researchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies corresponding to the molecule's normal modes of vibration. The predicted spectrum can be compared with experimental data to assign specific peaks to functional groups. For example, characteristic stretching frequencies for the N-H bonds in the aniline group, C-S stretching, and C-Cl bonds can be calculated.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated chemical shifts with experimental values is a standard method for validating the computed molecular geometry.

These computational studies are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)). researchgate.net The agreement between theoretical and experimental spectra provides strong evidence for the proposed molecular structure and conformation. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
Aniline N-H Symmetric/Asymmetric Stretch 3400 - 3500
Aromatic C-H Stretch 3000 - 3100
Methylene (B1212753) C-H Stretch 2850 - 2950
Aromatic C=C Stretch 1450 - 1600
C-S Stretch 600 - 800

Molecular Electrostatic Potential (MEP) Mapping and Topological Studies

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is an essential tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and biological recognition processes. nih.govthaiscience.info The MEP map is color-coded to indicate different regions of electrostatic potential.

Red: Regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen, oxygen, or chlorine.

Blue: Regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Localized around the nitrogen atom of the aniline group due to its lone pair, the sulfur atom, and the two chlorine atoms on the benzyl (B1604629) ring. These are the primary sites for electrophilic attack or hydrogen bond acceptance. thaiscience.info

Positive Potential (Blue): Concentrated on the hydrogen atoms of the amine group (N-H) and the aromatic rings (C-H), making them potential sites for nucleophilic attack or hydrogen bond donation.

Topological studies, such as the Quantum Theory of Atoms in Molecules (QTAIM), can further analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule, complementing the insights gained from MEP analysis.

Mechanistic Insights into Non Clinical Biological Activities of 4 2,4 Dichlorobenzyl Sulfanyl Aniline and Its Analogs

Enzyme Inhibition Mechanisms and Target Identification

The ability of 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline and its analogs to inhibit specific enzymes is a key aspect of their biological activity. Research has identified several enzymes as potential targets, including those crucial for pathogen survival and host inflammatory responses.

Trypanothione (B104310) Reductase (TR): A primary target identified for diaryl sulfide (B99878) derivatives is trypanothione reductase (TR), an enzyme essential for the redox defense system of trypanosomatid parasites like Leishmania. nih.gov This enzyme is absent in humans, making it an attractive target for anti-parasitic agents. researchgate.net One diaryl sulfide derivative, RDS 777, has been shown to inhibit Leishmania infantum TR with high efficiency, demonstrating a Ki value of 0.25 ± 0.18 µM. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed that the compound binds to the catalytic site. nih.gov Specifically, the aniline (B41778) moiety of the inhibitor interacts with the acidic residue Glu466', while the arylsulfide portion is situated near hydrophobic residues Val53 and Val58. nih.gov Furthermore, the inhibitor forms hydrogen bonds with residues critical for catalysis, including Cys52 and Cys57, thereby blocking the binding and reduction of trypanothione. nih.govnih.gov

Cytosolic Phospholipase A2α (cPLA2α): Analogs featuring the 2,4-dichlorobenzyl group have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). mdpi.com This enzyme is a key player in the inflammatory process, as it releases arachidonic acid for the synthesis of pro-inflammatory eicosanoids. ucanr.edunih.gov Systematic structural variations of cPLA2α inhibitors have led to the development of 1-benzylindole derivatives with submicromolar activity against the enzyme. mdpi.com While these are not direct sulfide analogs, the presence of the dichlorobenzyl moiety is a shared structural feature, suggesting a potential role in binding and inhibition.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. acs.org This enzyme is essential for bacterial survival and is not present in humans. acs.org While direct inhibition by this compound is not documented, related structures such as N-benzyl-3-sulfonamidopyrrolidines are known to be active inhibitors of DNA gyrase. acs.org The mechanism of some gyrase inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately cell death. acs.org

Target EnzymeInhibitor Class/AnalogMechanism of InhibitionPotency (IC50 / Ki)
Trypanothione Reductase (TR) Diaryl sulfide derivative (RDS 777)Binds to the catalytic site, engaging with Cys52, Cys57, and Glu466' to block substrate binding. nih.govnih.govKi = 0.25 ± 0.18 µM nih.gov
cPLA2α 1-(2,4-dichlorobenzyl)indolesNot specifiedSubmicromolar activity mdpi.com
DNA Gyrase N-benzyl-3-sulfonamidopyrrolidinesInhibition of enzyme activity required for bacterial survival. acs.orgNot specified

Modulation of Non-Clinical Cellular Pathways and Signaling Cascades

Sulfide-containing molecules are recognized as gasotransmitters that can modulate various cellular signaling pathways. mdpi.com Hydrogen sulfide (H2S), for instance, can influence the PI3K/Akt signaling pathway and regulate processes like autophagy and apoptosis. mdpi.com In plant cells, sulfide generated in the cytosol acts as a repressor of autophagy, a cellular degradation and recycling process. nih.gov

In the context of cancer cell lines, analogs have been shown to affect specific signaling cascades. For example, certain imidazolidin-4-one (B167674) derivatives trigger apoptosis in colorectal cancer cells by inducing the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. nih.govmdpi.com The activation of the JNK pathway is a crucial step that accelerates the apoptotic process. nih.gov

Interactions with Biomolecules: DNA Intercalation and Protein Binding

The interaction of this compound and its analogs with essential biomolecules like DNA and proteins is a potential mechanism for their biological effects. The 2,4-dichlorobenzyl alcohol moiety, a structural component of the target compound, is known to have antiseptic properties. wikipedia.org Its mechanism of action is believed to involve the denaturation of external proteins and the rearrangement of their tertiary structures. drugbank.com

While direct evidence of DNA intercalation by this compound is not available, some of its analogs, such as certain 7-chloro-(4-thioalkylquinoline) derivatives, have been found to induce DNA and RNA damage, which is a key part of their antiproliferative activity. nih.gov Other distinct chemical structures, like the anti-tumor polyamidine TAPP-H, have been shown to exhibit differential DNA binding activity and can inhibit the interaction between DNA and viral nuclear antigens. nih.gov

Investigation of Antimicrobial Action Modes in Model Systems

The antimicrobial properties of compounds related to this compound can be attributed to several action modes, primarily enzymatic interference and membrane disruption.

Enzymatic Interference: As detailed in section 6.1, the inhibition of essential bacterial enzymes like DNA gyrase represents a key mode of antimicrobial action. acs.org The antiseptic action of the 2,4-dichlorobenzyl alcohol component is also linked to the denaturation of microbial proteins. drugbank.com Studies on lozenges containing 2,4-dichlorobenzyl alcohol and amylmetacresol (B1666032) have confirmed their bactericidal action against a spectrum of oropharyngeal organisms. nih.gov

Membrane Disruption: The hydrophobic nature of diaryl sulfides and related molecules allows them to interact with and disrupt bacterial cell membranes. mdpi.comnih.gov This disruption can alter membrane fluidity and permeability, leading to the leakage of cellular contents and ultimately cell death. mdpi.comnih.gov The mechanism often involves the molecule partitioning into the lipid bilayer of the membrane, which compromises its structural integrity and function. mdpi.com

Anti-proliferative Mechanisms in In Vitro Cell Line Models

Analogs of this compound have demonstrated significant anti-proliferative activity in various cancer cell line models. The underlying mechanisms are multifaceted and include the inhibition of microtubule assembly, induction of apoptosis, and arrest of the cell cycle.

Microtubule Assembly Inhibition: Microtubules are essential for cell division, and their disruption is a validated anti-cancer strategy. ucanr.edu Diaryl sulfide analogues of combretastatin (B1194345), a known microtubule inhibitor, have been synthesized and shown to be active against breast cancer cell lines. acs.orgnih.gov Other analogs, such as certain 5-anilino-4-hydroxy-8-nitroquinazolines, have been identified as a novel class of anti-microtubule agents that arrest cells in the G2/M phase of the cell cycle. nih.gov Structural studies on compounds like 4β-(1,2,4-triazol-3-ylthio)-4-deoxypodophyllotoxin show they bind to the colchicine (B1669291) domain on tubulin, preventing its polymerization into microtubules. nih.gov

Apoptosis Induction: A common mechanism for the anti-proliferative effects of diaryl sulfide analogs is the induction of apoptosis, or programmed cell death. Diallyl sulfide, a simple sulfide compound, induces apoptosis in human cervical cancer cells through pathways involving p53, caspases, and mitochondria. nih.govnih.gov This process is characterized by morphological changes, DNA fragmentation, and the release of cytochrome c from mitochondria. nih.govnih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to exert their antiproliferative activity by inducing apoptosis. nih.gov In some cases, apoptosis is triggered by the generation of ROS, which then activates downstream signaling pathways like the JNK cascade. nih.govmdpi.com

Cell Cycle Arrest: In addition to inducing apoptosis, many analogs can halt the progression of the cell cycle, preventing cancer cells from dividing. Diallyl sulfide has been observed to cause G0/G1 phase arrest in HeLa and Ca Ski cervical cancer cells. nih.govnih.gov This arrest is mediated by an increased expression of cell cycle inhibitors like p21, p27, and p53, along with a decrease in the levels of cyclin-dependent kinases (CDKs) such as CDK2 and CDK6. nih.gov Diallyl disulfide, another related compound, also demonstrates the ability to induce cell cycle arrest in hepatocellular carcinoma models. mdpi.com

Anti-proliferative MechanismAnalog ClassKey Molecular EventsCell Line Example
Microtubule Inhibition Diaryl sulfide combretastatin analogsTarget microtubules. acs.orgMCF-7 (Breast) acs.org
5-anilino-4-hydroxy-8-nitroquinazolinesArrest cells in G2/M phase. nih.govNot specified
Apoptosis Induction Diallyl sulfideActivation of p53, caspases, mitochondrial dysfunction, cytochrome c release. nih.govnih.govHeLa, Ca Ski (Cervical) nih.govnih.gov
Imidazolidin-4-one derivativesROS production, JNK pathway activation. nih.govmdpi.comHCT116, SW620 (Colorectal) nih.govmdpi.com
Cell Cycle Arrest Diallyl sulfideG0/G1 phase arrest; increased p21, p27, p53; decreased CDK2, CDK6. nih.govCa Ski (Cervical) nih.gov
Diallyl disulfideCell cycle arrest. mdpi.comHepatocellular Carcinoma mdpi.com

Advanced Non Clinical and Industrial Research Applications of 4 2,4 Dichlorobenzyl Sulfanyl Aniline

Development as Pre-Clinical Leads for Chemical Biology Tools and Probe Compounds

While 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline is primarily available as a research chemical, its structural motifs are featured in molecules investigated for significant biological activity. scbt.com The development of chemical biology tools and probe compounds is essential for understanding complex biological processes, and this molecule serves as a valuable scaffold for creating such tools. Researchers often synthesize libraries of related compounds to explore structure-activity relationships (SAR). mdpi.comresearchgate.net The core structure of this compound, with its distinct dichlorophenyl, thioether, and aniline (B41778) components, offers multiple points for chemical modification to develop derivatives with specific biological targets.

The dichlorobenzyl group, in particular, is a known pharmacophore in various biologically active compounds, including antifungal agents. nih.gov By modifying the aniline group or the aromatic rings, researchers can systematically tune the compound's properties to enhance its binding affinity and selectivity for specific proteins or enzymes. This process can lead to the identification of potent and selective inhibitors, activators, or labeling agents that can be used to probe biological pathways in a laboratory setting. For instance, derivatives could be developed to target specific enzymes, with the dichlorobenzyl and aniline moieties serving as key interaction points within an enzyme's active site. Such investigations are foundational in the journey toward identifying novel therapeutic agents and diagnostic tools.

Role as Intermediates in Fine Chemical Synthesis

The utility of this compound extends to its role as a versatile intermediate in the synthesis of more complex molecules, particularly dyes and heterocyclic systems. sigmaaldrich.com

Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants used across various industries. nih.gov The synthesis of these dyes fundamentally relies on the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. unb.capbworks.com As a primary aromatic amine, this compound is an ideal precursor for this process.

The synthesis involves treating the aniline with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This salt then acts as an electrophile and is coupled with another aromatic compound, such as a phenol (B47542) or another aniline, to form the stable azo linkage, creating a highly conjugated system responsible for the color of the dye. unb.caajchem-a.com The specific substituents on both the diazonium salt precursor and the coupling component determine the final color, solubility, and fastness properties of the dye. The presence of the bulky and halogenated (2,4-dichlorobenzyl)sulfanyl group would likely impart unique shades and properties, such as increased lipophilicity, to the resulting azo dyes. nih.govresearchgate.netresearchgate.net

Heterocyclic compounds are central to medicinal chemistry and materials science, and substituted anilines are indispensable building blocks for their synthesis. sigmaaldrich.comnih.govossila.comapolloscientific.co.uk The amino group of this compound can participate in a wide array of cyclization reactions to form diverse heterocyclic scaffolds.

One prominent example is the synthesis of quinoline (B57606) derivatives. Various methods, such as the Doebner, Doebner-von Miller, or Friedländer synthesis, utilize anilines as key starting materials. nih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org For instance, reacting this compound with an α,β-unsaturated aldehyde or ketone under acidic conditions can yield a substituted quinoline ring system.

Another important class of heterocycles derived from anilines is benzothiazoles. rjpbcs.comsphinxsai.comnih.govmdpi.com The synthesis can be achieved through the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine, which facilitates the cyclization to form the benzothiazole (B30560) core. researchgate.net The resulting benzothiazole would feature the (2,4-dichlorobenzyl)sulfanyl moiety at a specific position on the ring, providing a scaffold for further functionalization in drug discovery or materials science applications.

Research in Agrochemical Innovation and Development

The structural features of this compound make it an interesting candidate for agrochemical research, particularly in the development of precursors for herbicides and fungicides.

The development of new herbicides is driven by the need for compounds with novel modes of action to combat weed resistance. The chloroacetamide class of herbicides, for example, acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). ekb.eg Research in this area has explored various aniline derivatives. Notably, compounds containing a dichlorobenzyl group have shown significant herbicidal potential. ekb.eg

Furthermore, thioether-containing molecules have been designed as inhibitors of transketolase (TK), a potential target for new herbicides. acs.orgacs.orgnih.gov Studies have shown that introducing a thioether linkage can enhance herbicidal activity. acs.org Given that this compound contains both the dichlorobenzyl and thioether motifs, it represents a promising starting point for synthesizing novel herbicidal candidates. By modifying the aniline core into other functional groups, researchers can create derivatives aimed at inhibiting critical weed-specific enzymes like VLCFAs or TK.

Table 1: Herbicidal Activity of Structurally Related Moieties
Structural MoietyTarget Class/EnzymeObserved EffectReference
Dichlorobenzyl GroupChloroacetamidesPotent activity against various weed species by inhibiting VLCFAs. ekb.eg
Thioether LinkageTransketolase (TK) InhibitorsExcellent weed control in greenhouse and in vitro studies. acs.orgnih.gov
Aniline ScaffoldGeneral Agrochemical PrecursorsServes as a versatile base for creating a wide range of bioactive molecules. nih.gov

There is a continuous need for new fungicides to manage plant diseases and overcome resistance to existing treatments. nih.gov Aniline derivatives have been a source of fungicidal compounds for decades. google.com The fungicidal activity of many compounds is often enhanced by the presence of halogen atoms and specific lipophilic groups. The 2,4-dichloro substitution pattern on the benzyl (B1604629) ring of this compound is a feature found in several known antifungal agents. nih.govresearchgate.net

For example, research into novel 1,2,4-triazole (B32235) derivatives has shown that compounds bearing a dichlorobenzyl moiety exhibit high antifungal activity. nih.gov Similarly, studies on thioether derivatives of quinolines have demonstrated significant activity against various phytopathogenic fungi. nih.gov The aniline group of this compound can be readily converted into a triazole or other heterocyclic systems known for their fungicidal properties. nih.gov This makes the parent compound a valuable intermediate for developing new fungicidal agents that combine the beneficial properties of the dichlorophenyl ring, the thioether linkage, and a bioactive heterocyclic core. conicet.gov.arnih.govfrontiersin.orgfrontiersin.orgnih.gov

Table 2: Antifungal Potential of Related Chemical Scaffolds
Scaffold/Derivative ClassExample Fungal TargetsKey FindingsReference
Dichlorobenzyl-TriazolesCandida albicans, various plant pathogensDerivatives show high potency and broad-spectrum activity. nih.gov
Aniline-derived FungicidesDrug-resistant and sensitive fungal strainsBroad applicability in controlling phytopathogenic fungi. google.com
Quinoline Thioether DerivativesSclerotinia sclerotiorum, Physalospora piricolaExhibit significant in vitro antifungal activity against plant pathogens. nih.gov

Biochemical Reagent Applications in Proteomics and Related Analytical Fields

This compound is recognized as a biochemical reagent for proteomics research. scbt.com While specific, detailed applications in proteomics and other analytical fields are not extensively documented in publicly available literature, its chemical structure suggests potential utility in several areas. The presence of a primary aromatic amine and a dichlorobenzyl thioether moiety provides reactive sites for conjugation and derivatization.

In proteomics, reagents with such functional groups can be employed for:

Protein modification and cross-linking studies: The aniline group can be targeted for chemical modification to introduce labels or cross-linkers, aiding in the study of protein structure and interactions.

Affinity chromatography: Immobilization of the compound onto a solid support via its functional groups could create a stationary phase for the purification of proteins that exhibit specific binding affinities for its structural motifs.

Development of analytical probes: Derivatization of the molecule could lead to the development of probes for detecting specific enzymatic activities or for labeling proteins in complex biological samples.

Further research is required to fully elucidate the specific applications and methodologies for the use of this compound in proteomics and analytical biochemistry.

Assessment of Antimicrobial Potentials in Vitro (Antibacterial, Antifungal, Anthelmintic)

The antimicrobial potential of this compound and its derivatives is an area of active investigation. While direct studies on this specific compound are limited, research on structurally related molecules provides insights into its potential antibacterial, antifungal, and anthelmintic properties.

Antibacterial Activity: Derivatives of aniline and compounds containing dichlorobenzyl moieties have demonstrated notable antibacterial activity. For instance, studies on various N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other novel sulfonamide derivatives have exhibited promising antibacterial potential. nih.gov The combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol has also been shown to have bactericidal activity against a range of oropharyngeal organisms. nih.gov

Antifungal Activity: The 1,2,4-triazole scaffold, which can be synthesized from aniline derivatives, is a core component of many antifungal drugs. nih.gov Research has shown that derivatives incorporating 2,4-dichlorophenyl groups exhibit significant antifungal activity. nih.govresearchgate.net This suggests that the dichlorobenzyl group within this compound could contribute to potential antifungal properties. Novel β-ketosulfones containing a 4-chlorophenylsulfonyl moiety have also demonstrated effective antifungal activity against various Candida species. frontiersin.org

Anthelmintic Activity: The evaluation of anthelmintic agents often utilizes model organisms like Caenorhabditis elegans. nih.gov While specific data for this compound is not available, the general class of compounds is of interest in the search for new anthelmintics due to the emergence of resistance to existing drugs. nih.govnih.gov

Compound ClassOrganism(s)Key Findings
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivativesStaphylococcus aureus, Escherichia coliShowed effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net
2,4-Dichlorophenyl-containing triazole derivativesCandida speciesExhibited significant antifungal activity. nih.govresearchgate.net
Amylmetacresol and 2,4-Dichlorobenzyl AlcoholOropharyngeal bacteriaDemonstrated bactericidal activity. nih.gov
Novel β-ketosulfonesCandida speciesPossessed effective antifungal activity. frontiersin.org

Evaluation of Antioxidant Activities in Experimental Models

The antioxidant potential of chemical compounds is frequently assessed using in vitro models that measure their ability to scavenge free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.commdpi.comnih.gov

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The ABTS assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance. nih.gov

While no specific studies on the antioxidant activity of this compound are currently available, its chemical structure, containing a sulfur atom and an aniline moiety, suggests that it could possess radical scavenging properties. The sulfur atom can be oxidized, and the aniline nitrogen can donate a hydrogen atom, both of which are mechanisms of antioxidant action. Further experimental evaluation is necessary to confirm and quantify the antioxidant potential of this compound.

AssayPrincipleMeasurement
DPPH Radical Scavenging AssayHydrogen atom donation to the DPPH radical. nih.govSpectrophotometric measurement of the decrease in absorbance of the DPPH radical. nih.gov
ABTS Radical Cation Scavenging AssayReduction of the pre-formed ABTS radical cation. nih.govSpectrophotometric measurement of the decrease in absorbance of the ABTS radical cation. nih.gov

Assessment of Antiparasitic Activity in Pre-Clinical Models (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

The search for new antiparasitic agents is a global health priority. Compounds structurally related to this compound have been investigated for their activity against various parasites.

Antimalarial Activity: Sulfonamide derivatives have been explored as potential antimalarial agents. nih.govmdpi.com For instance, novel dipeptide-sulfonamides have shown promising in vivo activity against Plasmodium berghei. nih.gov The structural features of this compound, particularly the presence of the sulfanyl (B85325) and aniline groups, make it a candidate for future antimalarial drug design.

Antitrypanosomal Activity: Trypanosomiasis, caused by parasites of the genus Trypanosoma, is another major neglected tropical disease. Research on 2-amino-4-chlorophenyl phenyl sulfide (B99878) analogues has demonstrated that these compounds can exhibit strong in vitro antitrypanosomal activity. nih.gov The structural similarity suggests that this compound could serve as a scaffold for the development of new antitrypanosomal agents.

Antileishmanial Activity: Leishmaniasis is a parasitic disease with a wide range of clinical manifestations. Studies on various chemical classes have identified compounds with antileishmanial potential. For example, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides have shown in vitro activity against Leishmania donovani. nih.gov Additionally, certain quinoline derivatives have been found to be effective against Leishmania amazonensis. nih.gov While direct evidence is lacking, the structural elements of this compound warrant its investigation for antileishmanial activity.

ActivityRelated Compound ClassParasite(s)Key Findings
AntimalarialDipeptide-sulfonamidesPlasmodium bergheiShowed significant in vivo inhibition of the parasite. nih.gov
Antitrypanosomal2-Amino-4-chlorophenyl phenyl sulfidesTrypanosoma brucei rhodesiense, Trypanosoma cruziDemonstrated strong in vitro activity. nih.gov
Antileishmanial2-Amino-4-chlorophenyl phenyl sulfidesLeishmania donovaniExhibited in vitro activity against the parasite. nih.gov
AntileishmanialQuinoline derivativesLeishmania amazonensisShowed effectiveness in reducing parasite burden. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves thioether formation via nucleophilic substitution. First, 2,4-dichlorobenzyl chloride (or bromide) reacts with 4-aminothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfanyl linkage. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) is critical. Optimize temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of 4-aminothiophenol to dichlorobenzyl halide) to minimize by-products like disulfide formation . Purification via column chromatography (silica, gradient elution) ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for benzyl-CH₂-S) and aromatic substitution patterns (distinct splitting for 2,4-dichloro and para-amine groups) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₃H₁₀Cl₂N₂S; exact mass 296.0 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Co-crystallization with acids (e.g., 3,5-dinitrobenzoic acid) resolves spatial arrangement, as demonstrated for structurally similar sulfonamide-aniline derivatives .

Q. How should solubility and stability be assessed for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in graded solvents (e.g., DMSO, methanol, dichloromethane) using UV-Vis spectroscopy at λ_max ~254 nm. Evidence suggests moderate solubility in DMSO and methanol but poor aqueous solubility .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis to 4-aminophenol or 2,4-dichlorobenzyl alcohol) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution patterns) influence the biological activity of this compound derivatives?

  • Methodological Answer : Replace the 2,4-dichlorobenzyl group with analogs (e.g., 2,6-dichloro, 3,4-dichloro) and evaluate activity via enzyme inhibition assays (e.g., collagenase IC₅₀). Computational docking (AutoDock Vina) predicts binding affinities; for example, 2,4-dichloro derivatives show stronger π–π interactions with Tyr201 in collagenase than 2,6-substituted analogs due to steric effects . Validate with SPR or ITC for binding thermodynamics.

Q. What computational strategies can predict the interaction mechanisms of this compound with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or MOE to model ligand-protein interactions. The thioether and amine groups may form hydrogen bonds with residues like Gln215 (2.2 Å) and π–π stacking with Tyr201, as seen in related dichlorobenzyl-amino acid analogs .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize high-affinity derivatives.

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :
  • Systematic Solvent Screening : Use a standardized protocol (e.g., OECD 105) to test solubility in triplicate, controlling for purity (>98% by HPLC), temperature, and ionic strength .
  • Controlled Reactivity Studies : Replicate conflicting reactions (e.g., sulfonation vs. oxidation) under inert atmospheres (N₂/Ar) to isolate variables. Characterize intermediates via LC-MS and IR spectroscopy to identify divergent pathways .

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4-[(2,4-Dichlorobenzyl)sulfanyl]aniline
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4-[(2,4-Dichlorobenzyl)sulfanyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.